Chemical properties of 2-(2-Methylpropoxy)ethan-1-amine CAS 17663-42-6
Chemical properties of 2-(2-Methylpropoxy)ethan-1-amine CAS 17663-42-6
An In-depth Technical Guide to 2-(2-Methylpropoxy)ethan-1-amine (CAS 17663-42-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methylpropoxy)ethan-1-amine (CAS 17663-42-6). As a bifunctional molecule featuring both a primary amine and an ether linkage, this compound holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty polymers. This document collates available data on its structure, physicochemical properties, reactivity, and safety considerations. Where experimental data is limited, this guide draws upon established chemical principles and data from structurally related molecules to provide scientifically grounded insights.
Introduction and Molecular Structure
2-(2-Methylpropoxy)ethan-1-amine, also known as 2-isobutoxyethanamine, is an organic compound with the chemical formula C6H15NO[1]. Its structure is characterized by an isobutoxy group linked to an ethylamine moiety. The presence of a primary amine group imparts basicity and nucleophilicity, while the ether linkage contributes to its polarity and hydrogen bonding capabilities. These features make it an interesting candidate for various chemical transformations and applications.
Molecular Structure Diagram
Caption: Chemical structure of 2-(2-Methylpropoxy)ethan-1-amine.
Physicochemical Properties
Experimental data for 2-(2-Methylpropoxy)ethan-1-amine is not extensively reported in the literature. However, its properties can be predicted and compared with structurally similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 17663-42-6 | |
| Molecular Formula | C6H15NO | [1] |
| Molecular Weight | 117.19 g/mol | Calculated |
| Monoisotopic Mass | 117.115364 Da | [1] |
| Boiling Point | Not available. Estimated to be in the range of 150-170 °C based on similar structures such as 2-butoxyethylamine (158.3 °C)[2]. | |
| Density | Not available. Estimated to be around 0.85-0.95 g/cm³ based on related compounds[2][3]. | |
| Solubility | Expected to be soluble in water and common organic solvents due to the presence of both polar amine and ether groups, and a relatively small alkyl chain[4]. | |
| pKa | Not available. The pKa of the conjugate acid is expected to be in the range of 9-10, typical for primary amines[3][5]. | |
| XlogP (predicted) | 0.5 | [1] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and industrially relevant synthesis of 2-(2-Methylpropoxy)ethan-1-amine would involve the reaction of isobutyl glycidyl ether with ammonia. This is a common method for the preparation of amino alcohols and their derivatives[6].
Caption: Proposed synthesis of 2-(2-Methylpropoxy)ethan-1-amine.
Experimental Protocol (Hypothetical):
-
To a stirred solution of excess aqueous ammonia, add isobutyl glycidyl ether dropwise at room temperature.
-
The reaction mixture is then heated in a sealed vessel to a temperature between 80-120°C.
-
The reaction is monitored by GC-MS until the starting material is consumed.
-
After cooling to room temperature, the excess ammonia and water are removed under reduced pressure.
-
The resulting crude product is then purified by fractional distillation under vacuum to yield pure 2-(2-Methylpropoxy)ethan-1-amine.
Reactivity Profile
The reactivity of 2-(2-Methylpropoxy)ethan-1-amine is dictated by its primary amine and ether functional groups.
-
Amine Group: The primary amine is nucleophilic and will react with a variety of electrophiles. Common reactions include:
-
Alkylation, Acylation, and Sulfonylation: Reaction with alkyl halides, acyl chlorides, and sulfonyl chlorides to form the corresponding secondary amines, amides, and sulfonamides.
-
Reaction with Aldehydes and Ketones: Forms imines (Schiff bases) which can be subsequently reduced to secondary amines.
-
Salt Formation: Reacts with acids to form ammonium salts.
-
-
Ether Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids[7].
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A doublet corresponding to the two methyl groups of the isobutyl moiety.
-
A multiplet for the methine proton of the isobutyl group.
-
A doublet for the methylene protons adjacent to the ether oxygen on the isobutyl side.
-
Triplets for the two methylene groups of the ethylamine chain.
-
A broad singlet for the amine protons.
-
-
¹³C NMR:
-
Distinct signals for the six carbon atoms in the molecule, with the carbons attached to the oxygen and nitrogen atoms shifted downfield.
-
-
IR Spectroscopy:
-
N-H stretching vibrations in the region of 3300-3400 cm⁻¹.
-
C-H stretching vibrations around 2850-2960 cm⁻¹.
-
A prominent C-O stretching band for the ether linkage around 1100 cm⁻¹.
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N-H bending vibration around 1600 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z 117.
-
Common fragmentation patterns for amines would include the loss of an alkyl group adjacent to the nitrogen, leading to a prominent ion. Alpha-cleavage is a characteristic fragmentation pathway for amines[8].
-
Applications and Potential Uses
While specific applications for 2-(2-Methylpropoxy)ethan-1-amine are not documented, its structural motifs suggest potential utility in several areas:
-
Pharmaceutical Synthesis: The primary amine can serve as a key functional handle for the introduction of this moiety into more complex molecules with potential biological activity[9][10].
-
Polymer Chemistry: As a monomer or curing agent in the synthesis of polyamides, polyureas, and epoxy resins[10]. The ether linkage can impart flexibility to the polymer backbone.
-
Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals, and this compound could be explored for such applications[10].
-
Surfactants and Emulsifiers: The amphiphilic nature of the molecule suggests potential use in the formulation of surfactants and emulsifying agents[10].
Safety and Handling
Hazard Identification
Based on safety data sheets for this compound and structurally similar chemicals, 2-(2-Methylpropoxy)ethan-1-amine is considered hazardous.[4][7][11]
-
Classification:
Safe Handling and Personal Protective Equipment (PPE)
Caption: Recommended PPE for handling 2-(2-Methylpropoxy)ethan-1-amine.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood[4][11].
-
Personal Protective Equipment:
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames[4][13].
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[7].
-
Skin: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention[7].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[4].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[7].
-
Conclusion
2-(2-Methylpropoxy)ethan-1-amine is a primary amine with an ether linkage that presents numerous opportunities for research and development. While comprehensive experimental data is currently sparse, its chemical nature suggests a wide range of potential applications, from a building block in medicinal chemistry to a component in materials science. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound. Further research into its properties and applications is warranted to fully explore its potential.
References
- Enamine, Safety Data Sheet - 2-(2-methylpropoxy)ethan-1-amine. (URL not provided in search results)
- Safety Data Sheet. (URL not provided in search results)
- Thermo Fisher Scientific, SAFETY DATA SHEET. (URL not provided in search results)
- Regulations.gov, SAFETY DATA SHEET. (URL not provided in search results)
- Sigma-Aldrich, SAFETY DATA SHEET. (URL not provided in search results)
-
PubChemLite, 2-(2-methylpropoxy)ethan-1-amine (C6H15NO). [Link]
-
PubChem, Butyl glycidyl ether | C7H14O2 | CID 17049. [Link]
-
PubChem, N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine. [Link]
- Pastó, M., Rodrıguez, B., Riera, A., & Perica`s, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron, 59(51), 10135-10141. (URL not provided in search results)
- Huntsman Corporation, amine applications and properties data - alkanolamines. (URL not provided in search results)
-
PubChemLite, 2-[4-(2-methylpropoxy)phenyl]ethan-1-amine. [Link]
-
ChemBK, 2-Isopropoxy-Ethylamine. [Link]
-
PubChem, 2-(4-Butoxy-3,5-dimethoxyphenyl)ethan-1-amine. [Link]
-
ChemBK, ethanamine, 2-(2-methoxyethoxy)-. [Link]
-
Doc Brown's Advanced Organic Chemistry, mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. [Link]
-
Wikipedia, n-Butyl glycidyl ether. [Link]
-
Organic Syntheses, Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of. [Link]
-
PrepChem.com, Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. [Link]
-
FooDB, Showing Compound Ethanamine (FDB003242). [Link]
-
NIST WebBook, 2-Propen-1-amine, 2-methyl-. [Link]
-
PubChem, 2-(Propan-2-yloxy)ethan-1-amine | C5H13NO | CID 533866. [Link]
-
Cheméo, Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). [Link]
-
EPA, N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine Properties. [Link]
-
ScienceDirect, Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. [Link]
-
Wikipedia, Ethylamine. [Link]
-
MSU chemistry, Amine Reactivity. [Link]
- Google Patents, US5162547A - Process for the prepar
-
PubChem, Ethyl isobutyl amine | C6H15N | CID 518733. [Link]
-
PubMed, Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. [Link]
Sources
- 1. PubChemLite - 2-(2-methylpropoxy)ethan-1-amine (C6H15NO) [pubchemlite.lcsb.uni.lu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Showing Compound Ethanamine (FDB003242) - FooDB [foodb.ca]
- 6. ursa.cat [ursa.cat]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. CAS 26583-60-8: 2-(2-Methylphenoxy)ethanamine | CymitQuimica [cymitquimica.com]
- 10. tomo-e.secure-link.jp [tomo-e.secure-link.jp]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
